N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-18(16-6-2-1-3-7-16)9-11-21(24)22-12-4-5-13-25-17-8-10-19-20(14-17)27-15-26-19/h1-3,6-8,10,14H,9,11-13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBGTZSVCQKZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common approach involves the reaction of piperonal with sodium hydroselenide in the presence of piperidine hydrochloride and ethanol as a solvent . The resulting intermediate is then subjected to further reactions to introduce the but-2-yn-1-yl linker and the 4-oxo-4-phenylbutanamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Benzo[d][1,3]dioxol-5-yl-Containing Compounds
Key Comparisons :
Structural Diversity :
- The target compound’s but-2-yn-1-yl linker and 4-oxo-4-phenylbutanamide group are absent in the evidence compounds, which instead utilize piperazine, benzimidazole, or triazole cores. These differences suggest divergent synthetic routes (e.g., amidation vs. nucleophilic substitution or cyclization reactions).
- The benzodioxole group in the evidence compounds is primarily linked via methylene or ether bonds to aromatic or heteroaromatic systems, whereas the target compound employs an alkyne spacer , which may influence conformational flexibility and bioavailability .
Synthetic Yields and Characterization :
- Piperazine derivatives in –3 and 5 show moderate to high yields (55–82%), with melting points ranging from 164–203°C (as HCl salts). Their structures were confirmed via ¹H/¹³C-NMR and elemental analysis, with carbon content ~54–71% and nitrogen ~3–5% .
- By contrast, benzimidazoles () and triazoles () emphasize substituent effects on reactivity, such as bromo or nitro groups altering electronic profiles and tautomeric stability .
Potential Applications: Piperazine derivatives in the evidence share structural motifs with serotonin reuptake inhibitors (e.g., paroxetine analogs in ), suggesting CNS activity . Benzimidazoles and triazoles are often explored for antimicrobial or anticancer properties due to their heterocyclic cores and halogen substituents .
Limitations and Recommendations
- Data Gaps : The evidence lacks information on the target compound’s synthesis, characterization, or biological activity. Comparisons are speculative due to structural dissimilarities.
- Future Directions: Synthesis and characterization of the target compound using methods analogous to those in –6 (e.g., amidation, Sonogashira coupling for the alkyne linker) would enable meaningful comparisons.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety and a but-2-yn-1-yl linker, contributing to its structural diversity and potential biological interactions. The presence of the 4-oxo-4-phenylbutanamide structure suggests possible interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. The structural components allow for interactions with active sites of enzymes.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, potentially influencing signaling pathways that lead to therapeutic effects.
- Antioxidant Activity : The benzo[d][1,3]dioxole unit is known for its electron-rich nature, which might contribute to antioxidant properties.
Anti-Cancer Properties
Preliminary studies indicate that compounds with similar structures exhibit anti-cancer effects. For instance:
| Study | Cell Line | Effect Observed |
|---|---|---|
| Khadra et al. (2024) | Solid tumor cell lines | Cytotoxicity with variable IL-6 and TNF-α release |
| Research on benzoxazepine derivatives | Various cancer types | Significant anti-proliferative effects |
These findings suggest that this compound could be a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Similar compounds have shown:
| Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of pro-inflammatory cytokines | Modulation of IL-6 and TNF-α levels | |
| Reduction in inflammation markers | Interaction with inflammatory pathways |
These activities underscore the compound's relevance in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Benzoxazepine Derivatives : A study demonstrated the synthesis and evaluation of benzoxazepine derivatives exhibiting anti-cancer and anti-inflammatory activities. These derivatives showed varying degrees of cytotoxicity against different cancer cell lines and highlighted the importance of structural modifications for enhanced activity .
- Synthetic Pathways : Research into synthetic methods for similar compounds indicates that modifications to the benzo[d][1,3]dioxole moiety can enhance biological activity. The use of Sonogashira coupling reactions has been particularly effective in creating derivatives with improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
